molecular formula C17H17FN2O4S B2847252 2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide CAS No. 690647-53-1

2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide

Cat. No. B2847252
CAS RN: 690647-53-1
M. Wt: 364.39
InChI Key: MZQHWFPJPSJVSQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many solid tumors.

Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamide inhibitors, including those with structures related to "2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide," have been studied for their inhibitory activities against carbonic anhydrase isoenzymes hCA I, II, IV, and XII. These compounds exhibited nanomolar inhibitory concentrations, indicating potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and shown to possess significant antimicrobial activity against a range of bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents from sulfonamide derivatives (Janakiramudu et al., 2017).

Cytotoxic Activity

Novel sulfonamide derivatives, including those with morpholinophenyl moieties, have been synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. Some compounds demonstrated potent activity, suggesting their potential in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Polymorphism Studies

Research on fluorine-substituted aromatic sulfonamides has explored their polymorphism, which is significant for understanding the material's crystalline properties and implications for drug design and development. These studies indicate how fluorine atoms influence the polymorphic forms of such compounds (Terada et al., 2012).

A novel method for introducing the difluoromethylene sulfonamide group into organic compounds has been developed, highlighting the versatility of such compounds in organic synthesis and the potential for creating new molecules with unique properties (Li & Liu, 2007).

properties

IUPAC Name

2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-15-6-1-2-7-16(15)25(22,23)19-14-5-3-4-13(12-14)17(21)20-8-10-24-11-9-20/h1-7,12,19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQHWFPJPSJVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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